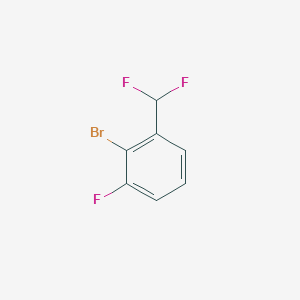
2-Bromo-1-(difluoromethyl)-3-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Bromo-1-(difluoromethyl)-3-fluorobenzene” is a chemical compound with the empirical formula C7H5BrF2 . It is a part of the Thermo Scientific Chemicals product portfolio .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a related compound, aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers, has been synthesized through a base-mediated reaction between phenols and halothane . This method is efficient and convenient, exhibiting a broad reaction scope, simple operation, and does not require any expensive transition-metal catalyst or highly toxic or corrosive reagents .Molecular Structure Analysis
The molecular weight of “this compound” is 207.02 g/mol . The InChI key is WAJOYKZVIXCVTR-UHFFFAOYSA-N . Further structural analysis would require more specific data or computational chemistry methods such as ab initio HF and Density Functional Theory (B3LYP) calculations .Physical and Chemical Properties Analysis
“this compound” is a liquid with a refractive index of 1.495 and a density of 1.711 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Organometallic Chemistry and Catalysis
Organometallic Chemistry Using Partially Fluorinated Benzenes : Fluorobenzenes, including 2-Bromo-1-(difluoromethyl)-3-fluorobenzene, are increasingly recognized for their utility in organometallic chemistry and transition-metal-based catalysis. The fluorine substituents alter electron density distribution, enabling these compounds to act as non-coordinating solvents or easily displaced ligands. This property facilitates their use in well-defined complex formation with metal centres and in C-H and C-F bond activation reactions, crucial for organic synthesis and catalysis (Pike, Crimmin, & Chaplin, 2017).
Coordination Chemistry
Coordination Chemistry of Fluorocarbons : The study of difluoro-m-cyclophane-based fluorocryptands and their interaction with Group I and II metal ions highlights the significant role of fluorinated compounds in coordination chemistry. These interactions are marked by shifts in NMR resonances and coupling constants, indicating strong interactions between the fluorine atoms and metal ions. This research underscores the potential of fluorinated benzenes, such as this compound, in developing new materials with unique electronic properties (Plenio, Hermann, & Diodone, 1997).
Synthesis and Chemical Transformations
Synthesis of N‐(3‐[18F]Fluoropropyl)‐2β‐carbomethoxy‐3β‐(4‐iodophenyl)nortropane : The fluorination techniques utilizing compounds similar to this compound are integral in synthesizing radiolabeled compounds for PET imaging. This showcases the role of such fluorinated benzene derivatives in medicinal chemistry, particularly in developing diagnostic tools (Klok, Klein, Herscheid, & Windhorst, 2006).
Electrophilic Ipso Substitution of Trimethylsilyl Groups in Fluorobenzenes : The study demonstrates the utility of fluorobenzenes in organic synthesis, where bromodesilylation of difluorophenyltrimethylsilanes to bromodifluorobenzenes was achieved. This research highlights the versatility of fluorobenzenes in generating complex molecules through selective substitution reactions, essential for pharmaceutical and material science applications (Coe, Stuart, & Moody, 1998).
Safety and Hazards
The compound is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It may cause skin burns, eye damage, and respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, wearing protective equipment, and ensuring adequate ventilation .
Propiedades
IUPAC Name |
2-bromo-1-(difluoromethyl)-3-fluorobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIPPFBRTQDCPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[7-(acetylsulfamoyl)-9-oxofluoren-2-yl]sulfonylacetamide](/img/structure/B2750611.png)
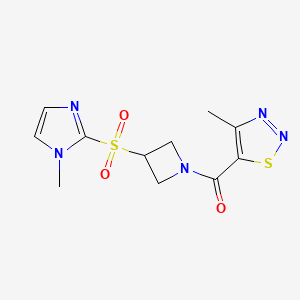
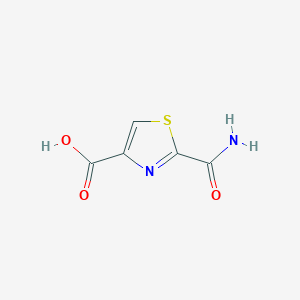
![ethyl 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate](/img/structure/B2750618.png)

![(E)-4-(Dimethylamino)-N-[[1-(4-methylphenyl)pyrrolidin-2-yl]methyl]but-2-enamide](/img/structure/B2750622.png)

![N,N-diethyl-2-((9-methoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2750627.png)
![3-[4-(Difluoromethoxy)-3-methoxyphenyl]-2-(3,4-dimethoxyphenyl)prop-2-enoic acid](/img/structure/B2750628.png)
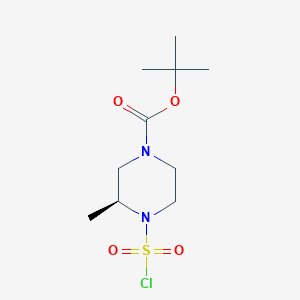
![1-Methyl-6,7-dihydro-4H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B2750631.png)
![N~6~-cycloheptyl-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2750632.png)
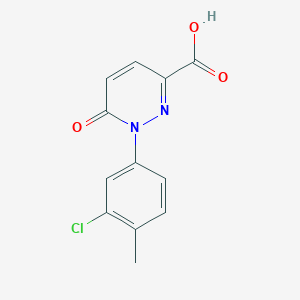
![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] propanoate](/img/structure/B2750634.png)
